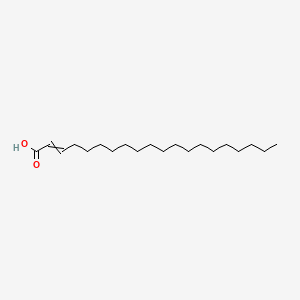
Icos-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Icos-2-enoic acid can be synthesized through various methods, including the partial hydrogenation of polyunsaturated fatty acids. One common approach involves the selective hydrogenation of eicosapentaenoic acid, which contains multiple double bonds, to produce this compound with a single double bond at the second position. This process typically requires a catalyst, such as palladium on carbon, and controlled reaction conditions to achieve the desired selectivity.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of fish oils or other natural sources rich in polyunsaturated fatty acids. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to selectively reduce the number of double bonds in the fatty acid chains. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Icos-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents include alcohols, amines, and acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
Icos-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various long-chain fatty acid derivatives and as a model compound for studying fatty acid metabolism.
Biology: this compound is used in studies related to lipid metabolism and the role of fatty acids in cellular processes.
Medicine: Research on this compound includes its potential therapeutic effects in conditions related to lipid metabolism disorders and inflammation.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of icos-2-enoic acid involves its incorporation into cellular membranes and its role in modulating lipid metabolism. The double bond in this compound affects the fluidity and function of cell membranes, influencing various cellular processes. Additionally, this compound can be metabolized to produce signaling molecules that regulate inflammation and other physiological responses .
Comparación Con Compuestos Similares
Oleic Acid: An 18-carbon monounsaturated fatty acid with a double bond at the ninth position.
Eicosapentaenoic Acid: A 20-carbon polyunsaturated fatty acid with five double bonds.
Arachidonic Acid: A 20-carbon polyunsaturated fatty acid with four double bonds.
Comparison:
Uniqueness: Icos-2-enoic acid is unique due to its specific double bond position at the second carbon, which distinguishes it from other long-chain fatty acids. This structural feature influences its chemical reactivity and biological functions.
Oleic Acid: While both are monounsaturated fatty acids, oleic acid has a shorter carbon chain and a different double bond position, affecting its physical properties and biological roles.
Eicosapentaenoic Acid and Arachidonic Acid: These polyunsaturated fatty acids have multiple double bonds, making them more reactive and involved in different metabolic pathways compared to this compound.
Propiedades
Fórmula molecular |
C20H38O2 |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
icos-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22) |
Clave InChI |
FIKTURVKRGQNQD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















